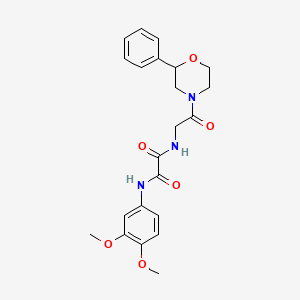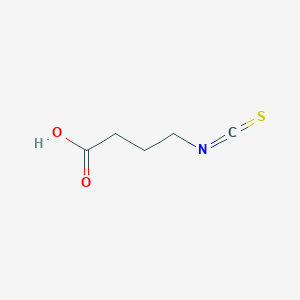![molecular formula C16H19F2NO2 B2681145 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one CAS No. 2320518-79-2](/img/structure/B2681145.png)
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one, also known as RTI-55, is a chemical compound that belongs to the class of phenyltropanes. It is a potent psychostimulant drug that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In
Mécanisme D'action
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one acts as a potent dopamine reuptake inhibitor by binding to the dopamine transporter (DAT) and preventing the reuptake of dopamine into presynaptic neurons. This leads to increased dopamine levels in the synaptic cleft, which can result in improved neurological function and a reduction in symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one has been shown to have a number of biochemical and physiological effects, including increased dopamine levels in the brain, improved cognitive function, and reduced symptoms of neurological and psychiatric disorders such as Parkinson's disease, ADHD, and cocaine addiction. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one is its potent dopamine reuptake inhibition activity, which makes it a valuable tool for studying the role of dopamine in neurological and psychiatric disorders. However, one of the limitations of 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one is its potential for abuse and addiction, which can make it difficult to study in humans.
Orientations Futures
There are a number of future directions for research on 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one, including further studies on its potential therapeutic applications in the treatment of neurological and psychiatric disorders, as well as its potential neuroprotective effects. Additionally, future research could focus on developing safer and more effective analogs of 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one that have reduced potential for abuse and addiction. Finally, research could also focus on developing new methods for synthesizing 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one that are more efficient and cost-effective.
Conclusion:
In conclusion, 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one is a potent psychostimulant drug that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves dopamine reuptake inhibition, which can lead to increased dopamine levels in the brain and improved neurological function. While there are limitations to its use in lab experiments, there are many potential future directions for research on 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one, including further studies on its therapeutic applications and the development of safer and more effective analogs.
Méthodes De Synthèse
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorobenzoic acid with methylamine, followed by reduction with lithium aluminum hydride, and subsequent reaction with 2-fluorophenol and 3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylic acid chloride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and cocaine addiction. It has been shown to act as a potent dopamine reuptake inhibitor, which can lead to increased dopamine levels in the brain and improved neurological function.
Propriétés
IUPAC Name |
1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO2/c1-10(21-15-5-3-2-4-14(15)18)16(20)19-12-6-7-13(19)9-11(17)8-12/h2-5,10-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXKXKANSEUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(C2)F)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681071.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681077.png)




![Methyl 3-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate](/img/structure/B2681083.png)
